6-Carbamoyl-3,6,7,8-tetrahydropyrrolo[3,2-e]indole-2-carboxylic acid
Description
Evolution of Pyrroloindole Research Frameworks
Pyrroloindoles emerged as a critical area of study following early 20th-century investigations into indole derivatives. The foundational work of Japp and Meldrum in the late 19th century demonstrated the synthesis of tetraphenylpyrroloindoles via the Bischler reaction, though yields were low and applications limited to aryl-substituted derivatives. By the mid-20th century, Ruggli’s modified Reissert reaction enabled the systematic production of pyrroloindoles through reductive cyclization of diketones, broadening access to diverse analogs.
The discovery of the antitumor antibiotic CC-1065 in 1987 marked a paradigm shift, as its pyrroloindole core exhibited unparalleled cytotoxicity, spurring synthetic efforts to replicate its pharmacophore. Subsequent research focused on optimizing ring saturation and substituent placement to enhance bioactivity, exemplified by studies on partially saturated analogs like 3,6,7,8-tetrahydropyrroloindoles.
Table 1: Key Milestones in Pyrroloindole Synthesis
Academic Discovery Trajectory of Pyrrolo[3,2-e]indole Derivatives
The pyrrolo[3,2-e]indole scaffold, characterized by fusion at the 3- and 2-positions of the indole ring, gained prominence through targeted synthetic campaigns. Early routes relied on condensation of aminoindoles with carbonyl compounds, but poor regioselectivity limited utility. Advances in transition-metal catalysis and asymmetric synthesis later enabled precise construction of the tetrahydropyrroloindole framework, as seen in the preparation of 6-carbamoyl-3,6,7,8-tetrahydropyrrolo[3,2-e]indole-2-carboxylic acid.
Notably, the introduction of carbamoyl and carboxylic acid groups at positions 6 and 2, respectively, arose from efforts to mimic the hydrogen-bonding capacity of CC-1065’s cyclopropapyrroloindole subunit. These modifications were hypothesized to enhance DNA minor-groove binding, a mechanism critical to the compound’s research relevance.
Taxonomic Classification in Heterocyclic Chemistry Research
Within heterocyclic taxonomy, this compound belongs to the pyrroloindole family, a subclass of bicyclic systems merging pyrrole and indole motifs. Its IUPAC name reflects:
- A pyrrolo[3,2-e]indole core (fusion of pyrrole C3 and indole C2)
- Partial saturation at positions 3,6,7,8 (tetrahydro designation)
- Substituents: carbamoyl (-CONH2) at C6 and carboxylic acid (-COOH) at C2
Table 2: Heterocyclic Classification of the Compound
| Feature | Classification |
|---|---|
| Ring system | Bicyclic (pyrrole fused to indole) |
| Heteroatoms | Two nitrogen atoms (pyrrole + indole) |
| Aromaticity | Non-aromatic (tetrahydro saturation) |
| Functional groups | Carbamoyl, carboxylic acid |
This taxonomy situates the compound within broader studies of bioactive heterocycles, particularly those targeting nucleic acid interactions.
Research Significance in Academic Literature
This compound has been pivotal in probing structure-activity relationships (SARs) among DNA-interactive agents. Its carbamoyl group facilitates hydrogen bonding with nucleotide bases, while the carboxylic acid moiety enhances solubility and pharmacokinetic compatibility.
Recent applications include:
- Synthetic intermediates : Serving as precursors to CC-1065 analogs with modified alkylating capacity.
- Biophysical probes : Studying minor-groove binding through fluorescence quenching assays.
- Scaffolds for combinatorial libraries : Leveraging its stereochemical complexity for diversity-oriented synthesis.
Ongoing research prioritizes functional group diversification, with 2024 data indicating industrial-scale availability for high-throughput screening campaigns. This reflects sustained academic and commercial interest in pyrroloindole derivatives as privileged structures in medicinal chemistry.
Properties
IUPAC Name |
6-carbamoyl-7,8-dihydro-3H-pyrrolo[3,2-e]indole-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O3/c13-12(18)15-4-3-6-7-5-9(11(16)17)14-8(7)1-2-10(6)15/h1-2,5,14H,3-4H2,(H2,13,18)(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYEVWAVDQJTJMV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=C1C3=C(C=C2)NC(=C3)C(=O)O)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Alkylation-Cyclization Strategy
The pyrrolo[3,2-e]indole core is typically synthesized via alkylation of nitroindole precursors followed by cyclization. For example, 5-nitroindol-4-ylacetonitriles undergo alkylation with α-halomethyl ketones or ethyl chloroacetate to form intermediates that cyclize under basic conditions. A representative protocol involves:
- Alkylation : Treating 5-nitroindol-4-ylacetonitrile with ethyl chloroacetate in the presence of a base like potassium carbonate.
- Cyclization : Exposing the alkylated product to chlorotrimethylsilane (TMSCl) and 1,8-diazabicycloundec-7-ene (DBU), inducing intramolecular attack to form the pyrroloindole framework.
This method achieves moderate to high yields (60–85%) depending on the substituents. The nitro group serves as a directing group and is later reduced or modified to introduce the carbamoyl moiety.
Hydrogenation for Saturation
The tetrahydropyrroloindole system requires partial saturation of the bicyclic structure. Catalytic hydrogenation using palladium on carbon (Pd/C) or transfer hydrogenation with ammonium formate selectively reduces double bonds without affecting sensitive functional groups. For instance, hydrogenating pyrrolo[3,2-e]indole-1-carbonitriles at 50–100 psi H₂ in ethanol yields the tetrahydro derivative.
Functional Group Introduction
Carbamoyl Group Installation
The carbamoyl (-CONH₂) group is introduced via hydrolysis of a nitrile intermediate or direct amidation:
- Nitrile Hydrolysis : Treating a cyano-substituted pyrroloindole with concentrated sulfuric acid or hydrogen peroxide generates the primary amide. For example, refluxing 1-cyanopyrroloindole in H₂SO₄ (90%) for 2 hours achieves >80% conversion to the carbamoyl derivative.
- Amidation : Coupling a carboxylic acid precursor with ammonia using carbodiimide reagents (e.g., EDC, DCC) forms the carbamoyl group. This method is less common due to competing side reactions.
Carboxylic Acid Group Retention/Introduction
The carboxylic acid moiety is typically retained from ester precursors or introduced via oxidation:
- Ester Hydrolysis : Saponification of ethyl or methyl esters with aqueous NaOH or LiOH in tetrahydrofuran (THF) yields the free carboxylic acid. For example, heating ethyl 6-carbamoylpyrroloindole-2-carboxylate with 2M NaOH at 60°C for 4 hours provides the acid in 90% yield.
- Oxidation : Primary alcohols or aldehydes adjacent to the indole nitrogen can be oxidized to carboxylic acids using Jones reagent (CrO₃/H₂SO₄) or potassium permanganate (KMnO₄).
Optimized Synthetic Pathways
Integrated Route from Nitroindole Precursors
A streamlined approach combines core formation and functionalization:
- Alkylation : 5-Nitroindol-4-ylacetonitrile + ethyl chloroacetate → alkylated nitrile (75% yield).
- Cyclization : TMSCl/DBU-mediated cyclization → 1-cyanopyrrolo[3,2-e]indole (82% yield).
- Nitro Reduction : Hydrogenation with Pd/C and H₂ → amine intermediate.
- Carbamoyl Formation : Nitrile hydrolysis with H₂SO₄ → 6-carbamoylpyrroloindole.
- Ester Hydrolysis : NaOH/THF → 6-carbamoyl-3,6,7,8-tetrahydropyrrolo[3,2-e]indole-2-carboxylic acid (overall yield: 58%).
Alternative Pathway via Thioacid Intermediates
Lawesson’s Reagent (LR) enables direct conversion of carboxylic acids to thioacids, which can be amidated to carbamoyl derivatives:
- Thioacid Synthesis : React ethyl pyrroloindole-2-carboxylate with LR in dichloromethane (DCM) under microwave irradiation (100°C, 10 min) → thioacid (76% yield).
- Ammonolysis : Treat thioacid with aqueous ammonia → 6-carbamoylpyrroloindole-2-carboxylic acid (65% yield).
Challenges and Solutions
Epimerization During Amidation
Peptidic substrates prone to epimerization require mild conditions. Using HATU/Oxyma Pure® as coupling agents at 0°C minimizes racemization (<5% epimerization).
Functional Group Compatibility
Nitro groups and unsaturated bonds may interfere with hydrogenation. Selective protection with Boc (tert-butyloxycarbonyl) or Fmoc (fluorenylmethyloxycarbonyl) groups ensures chemoselectivity.
Chemical Reactions Analysis
Types of Reactions
6-Carbamoyl-3,6,7,8-tetrahydropyrrolo[3,2-e]indole-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Used to alter the oxidation state of the compound, often to increase its reactivity.
Substitution: Common in modifying the indole ring or the attached functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Various halogenating agents or nucleophiles depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives .
Scientific Research Applications
Antiviral Research
One of the most promising applications of 6-Carbamoyl-3,6,7,8-tetrahydropyrrolo[3,2-e]indole-2-carboxylic acid is in the development of antiviral agents.
Case Studies
Recent studies have demonstrated that derivatives of this compound exhibit significant antiviral activity against various viruses:
- HIV : It has been shown to inhibit HIV replication effectively by interfering with the reverse transcription process .
- SARS-CoV-2 : A related indole derivative demonstrated complete inhibition of SARS-CoV-2 replication at a concentration of 52.0 μM, with high selectivity and low cytotoxicity . This highlights the potential for 6-Carbamoyl derivatives in treating emerging viral infections.
Medicinal Chemistry
The compound's structural characteristics make it a valuable scaffold for medicinal chemistry endeavors aimed at synthesizing new therapeutic agents.
Synthesis and Structural Modifications
The synthesis typically involves multi-step organic reactions that can be optimized to enhance bioactivity. Structural modifications at various positions on the indole core have been explored to improve inhibitory effects against viral enzymes such as integrase and reverse transcriptase . For instance:
- Modifications at the C3 position have shown improved interactions with viral proteins, increasing inhibitory potency .
The biological activity of this compound extends beyond antiviral applications. Its derivatives have been investigated for other therapeutic properties:
- Anticancer Activity : Some indole derivatives are known for their potential as anticancer agents due to their ability to intercalate DNA and inhibit cell division .
- Neuropharmacological Effects : The compound's interaction with neurotransmitter systems suggests potential applications in treating neurological disorders .
Summary Table of Applications
| Application Area | Specific Use | Key Findings |
|---|---|---|
| Antiviral Research | NNRTI for HIV | Effective inhibition of HIV replication; potential against SARS-CoV-2 |
| Medicinal Chemistry | Scaffold for drug development | Structural modifications enhance bioactivity |
| Biological Activity | Anticancer and neuropharmacological effects | Potential DNA intercalation and modulation of neurotransmitter systems |
Mechanism of Action
The mechanism of action of 6-Carbamoyl-3,6,7,8-tetrahydropyrrolo[3,2-e]indole-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s indole core allows it to bind with high affinity to various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular processes, such as inhibition of viral replication or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Comparison with Structural Analogues
Key Observations:
- Synthetic Efficiency: The target compound’s synthesis via rhodium-catalyzed hydrogenation offers advantages over traditional multi-step cyclization routes, which often require prefunctionalized starting materials and generate byproducts (e.g., 4a–d and self-condensed pyrazino-diindole-diones) .
- Bioactivity: Unlike indole-2-carboxylic acid esters, the carbamoyl group in the target compound may improve hydrogen-bonding interactions with viral enzymes. However, naphthyridinone-based INSTIs (compounds 8 and 9) exhibit higher potency against resistant HIV strains due to their rigid planar cores .
- Metabolic Stability : The saturated tetrahydropyrrolo ring in the target compound likely reduces oxidative metabolism compared to fully aromatic indole derivatives .
Pharmacophore Analysis and Antiviral Activity
Pharmacophore models of indole-2-carboxylic acid derivatives emphasize the necessity of:
- A hydrophobic aromatic ring (indole or naphthyridinone).
- Acidic groups (-COOH) for metal ion chelation in enzyme active sites.
- Substituents (-CONH₂, halogens) to enhance binding and resistance profiles .
The target compound’s carbamoyl group aligns with these criteria but lacks the halogen substituents present in naphthyridinone-based INSTIs, which contribute to their enhanced antiviral activity .
Biological Activity
6-Carbamoyl-3,6,7,8-tetrahydropyrrolo[3,2-e]indole-2-carboxylic acid (commonly referred to as 6-CTPCA) is a complex organic compound belonging to the indole derivatives family. This compound has garnered attention due to its diverse biological activities and potential therapeutic applications, particularly in antiviral and anticancer research.
Chemical Structure and Properties
6-CTPCA possesses a bicyclic structure that includes a pyrrole ring fused to an indole ring. The presence of a carboxylic acid group and a carbamoyl group contributes to its unique chemical properties and biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₁N₃O₃ |
| CAS Number | 77065-59-9 |
| IUPAC Name | 6-carbamoyl-7,8-dihydro-3H-pyrrolo[3,2-e]indole-2-carboxylic acid |
| Synonyms | 105518-47-6, SCHEMBL887712 |
The primary target of 6-CTPCA is the non-nucleoside reverse transcriptase (NNRT) enzyme , which is crucial in the replication of HIV. The compound acts by inhibiting this enzyme, thereby disrupting the HIV replication pathway. This mechanism positions 6-CTPCA as a potential candidate for developing antiviral therapies.
Biochemical Pathways
The inhibition of reverse transcriptase leads to reduced viral load in infected cells. This action is critical for controlling HIV infections and is indicative of the compound's therapeutic potential.
Pharmacokinetics
Research suggests that 6-CTPCA exhibits good bioavailability typical of indole derivatives. Its pharmacokinetic profile indicates potential for effective systemic absorption and distribution within biological systems.
Antiviral Properties
Studies have highlighted the effectiveness of 6-CTPCA as a non-nucleoside reverse transcriptase inhibitor (NNRTI). Its application in antiviral research focuses on:
- HIV Treatment : The compound's ability to inhibit reverse transcriptase makes it a promising candidate for HIV therapy.
Case Studies and Research Findings
-
Antiviral Efficacy :
- A study demonstrated that compounds structurally similar to 6-CTPCA effectively inhibited HIV replication in vitro. The results suggested that modifications to the core structure could enhance potency against HIV strains resistant to existing NNRTIs .
- Cytotoxicity Against Cancer Cells :
- Pharmacological Profiles :
Q & A
Basic Research Questions
Q. What are the established synthetic methodologies for 6-Carbamoyl-3,6,7,8-tetrahydropyrrolo[3,2-e]indole-2-carboxylic acid, and what are the critical intermediates in its synthesis?
- Methodological Answer : The synthesis typically involves cyclization of pyrrole derivatives with carbamoylating agents. Key intermediates include substituted indole precursors that undergo carbamoylation and ring-closing reactions. For example, Pd-catalyzed cyclization methods, similar to those used in indole-2-carboxylic acid derivatives, can be adapted to introduce the carbamoyl group . Intermediate characterization via NMR (e.g., H, C) and high-resolution mass spectrometry (HRMS) ensures structural fidelity at each step.
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing the compound’s purity and structural conformation?
- Methodological Answer : A combination of techniques is recommended:
- Nuclear Magnetic Resonance (NMR) : 2D NMR (COSY, HSQC) resolves complex coupling in the tetrahydropyrroloindole core.
- High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC with UV detection monitors purity, especially for polar carbamoyl groups.
- Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) confirms molecular weight and fragmentation patterns.
These methods align with protocols used for structurally related indole derivatives .
Advanced Research Questions
Q. How can statistical design of experiments (DoE) optimize reaction conditions to improve synthesis yield and reduce byproducts?
- Methodological Answer : DoE systematically evaluates variables (e.g., temperature, catalyst loading, solvent polarity) to identify optimal conditions:
- Fractional Factorial Design : Reduces experimental runs while capturing interactions between variables.
- Response Surface Methodology (RSM) : Models nonlinear relationships to maximize yield and minimize impurities.
For example, studies on similar heterocycles used DoE to reduce reaction time by 40% while maintaining >90% purity .
Q. What computational strategies predict the stability and reactivity of intermediates during synthesis?
- Methodological Answer : Quantum chemical calculations, such as density functional theory (DFT), predict transition-state energies and intermediate stability. The ICReDD framework integrates these calculations with experimental data to prioritize viable reaction pathways. For instance, DFT can model the carbamoyl group’s electronic effects on ring-closure kinetics .
Q. How should researchers address contradictions in spectroscopic data during structural elucidation?
- Methodological Answer : Discrepancies (e.g., unexpected NMR shifts) require:
- Cross-Validation : Use X-ray crystallography to resolve ambiguous NOE correlations.
- Replication : Repeat synthesis under controlled conditions to rule out batch variability.
- Multivariate Analysis : Principal component analysis (PCA) identifies hidden variables (e.g., solvent traces) affecting spectral reproducibility .
Q. What methodologies are recommended for structure-activity relationship (SAR) studies of this compound in biological systems?
- Methodological Answer : SAR studies involve:
- Analog Synthesis : Systematic modifications (e.g., replacing the carbamoyl group with urea or altering indole substituents).
- In Vitro Assays : Test analogs against target enzymes (e.g., kinases) using fluorescence polarization or surface plasmon resonance.
For example, related indole derivatives demonstrated improved binding affinity through methyl group substitutions at specific positions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
